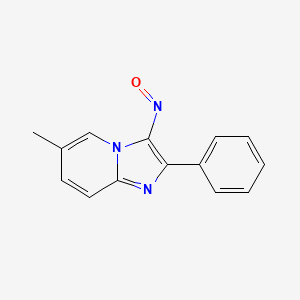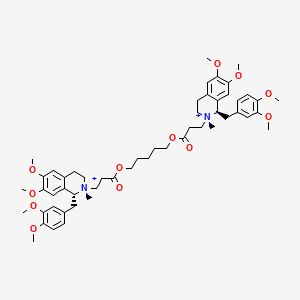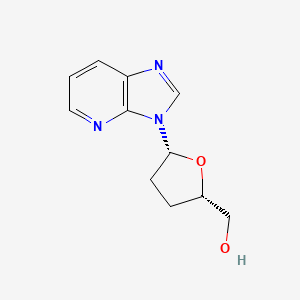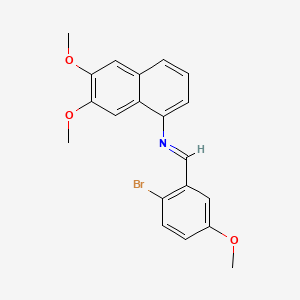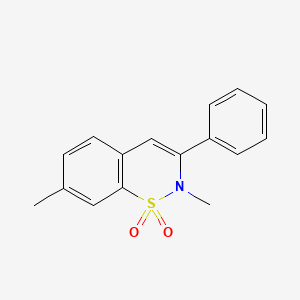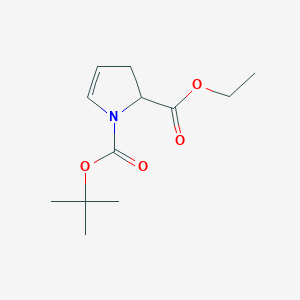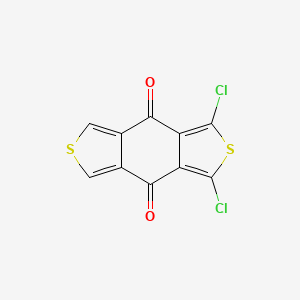
1,3-Dichloro-2,6-dithia-s-indacene-4,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-2,6-dithia-s-indacene-4,8-dione is a chemical compound with the molecular formula C10H2Cl2O2S2 and a molecular weight of 289.158 g/mol . It is an achiral compound with no defined stereocenters or E/Z centers . This compound is also known by its systematic name, 4H,8H-Benzo[1,2-c:4,5-c′]dithiophene-4,8-dione, 1,3-dichloro- .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2,6-dithia-s-indacene-4,8-dione typically involves the chlorination of 2,6-dithia-s-indacene-4,8-dione. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 1 and 3 positions . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product . The industrial process also includes steps for purification and isolation of the compound, such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2,6-dithia-s-indacene-4,8-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate or primary amines in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1,3-Dichloro-2,6-dithia-s-indacene-4,8-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2,6-dithia-s-indacene-4,8-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dithia-s-indacene-4,8-dione
- 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene-4,8-dione
- 1,3-Dichloro-2,4,6-trinitrobenzene
Uniqueness
1,3-Dichloro-2,6-dithia-s-indacene-4,8-dione is unique due to its specific substitution pattern and the presence of both chlorine and sulfur atoms in its structure. This unique combination of elements imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
33527-28-5 |
|---|---|
Molecular Formula |
C10H2Cl2O2S2 |
Molecular Weight |
289.2 g/mol |
IUPAC Name |
1,3-dichlorothieno[3,4-f][2]benzothiole-4,8-dione |
InChI |
InChI=1S/C10H2Cl2O2S2/c11-9-5-6(10(12)16-9)8(14)4-2-15-1-3(4)7(5)13/h1-2H |
InChI Key |
SQRUNFPRYUOOQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CS1)C(=O)C3=C(SC(=C3C2=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


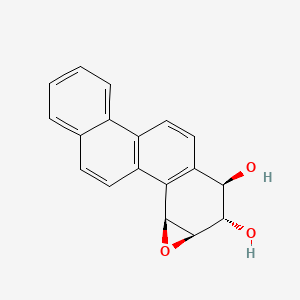

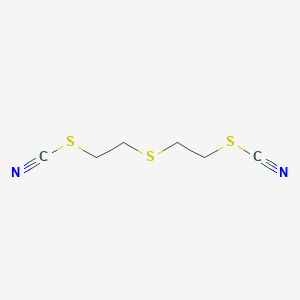
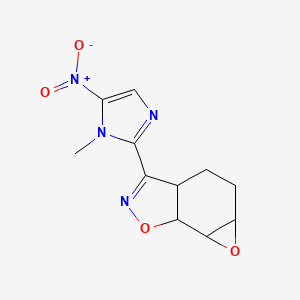
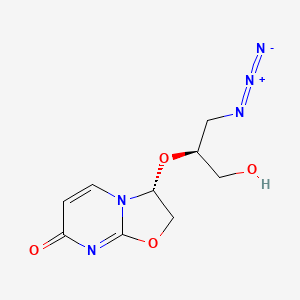

![(2S,3R)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-ol;methane](/img/structure/B12810415.png)
